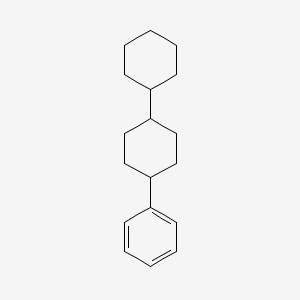

(1,1'-Bicyclohexyl)-4-ylbenzene

Description

Context and Research Significance of Bicyclohexyl-substituted Arenes

Bicyclohexyl-substituted arenes are a class of organic compounds that have garnered considerable attention in the realm of materials science and chemical synthesis. ontosight.airesearchgate.net Their rigid and bulky bicyclohexyl (B1666981) moiety, combined with the aromatic arene core, imparts a unique combination of properties that make them valuable components in the development of advanced materials. cymitquimica.com

The primary significance of these compounds lies in their application as liquid crystals. researchgate.net Molecules with bicyclohexyl units are crucial components in liquid crystal displays (LCDs) due to their advantageous physical properties, which include low viscosity, moderate birefringence, and high clearing points (the temperature at which the material transitions from a liquid crystal phase to an isotropic liquid phase). researchgate.net The presence of the bicyclohexyl group, particularly in a trans-conformation, contributes to a linear molecular shape, which is essential for the formation of stable liquid crystal phases. researchgate.netresearchgate.net The functionalization of arenes is of central importance in diverse fields, and the bicyclohexyl group is a key structural motif in achieving desired material characteristics. researchgate.net

Furthermore, the chemical stability and specific conformational properties endowed by the bicyclohexyl group make these arenes useful as intermediates or building blocks in the synthesis of more complex molecules, including pharmaceuticals and other specialized polymers. ontosight.ai The selective hydrogenation of arenes to produce cyclohexanes is an important industrial process, and understanding the properties of bicyclohexyl-substituted arenes contributes to advancements in this area. rsc.orgresearchgate.net

Historical Perspective on Academic Investigations of (1,1'-Bicyclohexyl)-4-ylbenzene

The academic interest in compounds containing cyclohexylphenyl and bicyclohexyl units grew substantially with the demand for new liquid crystals for electronic devices. researchgate.net Early research would have focused on developing synthetic strategies to produce these molecules with high purity and to isolate specific isomers, such as the trans,trans isomer, which possesses the most favorable properties for liquid crystal applications. researchgate.net The PubChem database entry for this compound was first created on March 27, 2005, indicating its established presence in chemical catalogs and research by that time. nih.gov

Scope and Objectives of Contemporary Research on the Compound

Current research on this compound and related structures is multifaceted, primarily driven by its applications in materials science. ontosight.ai A significant objective is the synthesis of novel liquid crystal materials with enhanced properties. cymitquimica.com This includes the preparation of derivatives with strategically placed substituents, such as fluorine atoms, on the benzene (B151609) ring to fine-tune the dielectric anisotropy, melting points, and other physical characteristics of the resulting liquid crystal mixtures. cymitquimica.comchemicalbook.com

Another key area of contemporary research is the optimization of synthetic routes to this compound and its derivatives. researchgate.netresearchgate.net Researchers are exploring more efficient and selective catalytic methods, such as the hydrogenation of aromatic precursors, to increase yields and reduce the formation of unwanted isomers. rsc.orgosti.gov

Furthermore, as the use of products containing these compounds, such as LCDs, has become widespread, a new research avenue has emerged focusing on their environmental presence and fate. usask.cascies.org Studies have detected this compound and other liquid crystal monomers in indoor dust and air particles, prompting investigations into their persistence and potential for bioaccumulation. usask.cascies.org This research aims to understand the environmental footprint of these widely used chemicals. usask.ca

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C18H26 | nih.gov |

| Molecular Weight | 242.4 g/mol | nih.gov |

| IUPAC Name | (4-cyclohexylcyclohexyl)benzene | nih.gov |

| CAS Number | 20273-27-2 | nih.govchemical-suppliers.eu |

| Appearance | Powder to crystal | chemicalbook.com |

| Melting Point | 77.0 to 81.0 °C | chemicalbook.com |

| Boiling Point | 419.3±45.0 °C (Predicted) | chemicalbook.com |

Table 2: Synonyms and Identifiers for this compound

| Synonym/Identifier | Type | Source |

|---|---|---|

| (1,1'-Bicyclohexyl)-4-yl-benzene | Synonym | ontosight.ai |

| [1,1'-Bicyclohexyl]-4-ylbenzene | Synonym | nih.govchemical-suppliers.eu |

| 4-phenylbicyclohexyl | Synonym | chemical-suppliers.eu |

| Benzene, (1,1'-bicyclohexyl)-4-yl- | Synonym | nih.gov |

| cis-1-Cyclohexyl-4-phenylcyclohexane | Synonym | nih.gov |

| trans-4-Phenyl-1,1'-bicyclohexane | Synonym | nih.gov |

| UNII-C82M7GD48K | Unique Identifier | ontosight.ai |

Structure

2D Structure

3D Structure

Properties

CAS No. |

21484-12-8 |

|---|---|

Molecular Formula |

C18H26 |

Molecular Weight |

242.4 g/mol |

IUPAC Name |

(4-cyclohexylcyclohexyl)benzene |

InChI |

InChI=1S/C18H26/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1,3-4,7-8,16-18H,2,5-6,9-14H2 |

InChI Key |

MRGBGAHKAGKZID-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2CCC(CC2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Bicyclohexyl 4 Ylbenzene and Its Analogues

Established Synthetic Pathways

Established methods for the synthesis of (1,1'-Bicyclohexyl)-4-ylbenzene and its analogues primarily rely on powerful and well-understood reaction classes, including carbon-carbon cross-coupling, hydrogenation, and organometallic approaches. These techniques provide reliable access to the core structure.

Carbon-Carbon Cross-Coupling Reactions for Aryl-Bicyclohexyl Linkages

The formation of the crucial bond between the aromatic benzene (B151609) ring and the bicyclohexyl (B1666981) moiety is often achieved through carbon-carbon cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a prominent example, valued for its mild reaction conditions and high functional group tolerance. rsc.orgnih.gov This reaction typically involves the coupling of an aryl halide or triflate with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com

The general catalytic cycle for a Suzuki-Miyaura coupling proceeds through oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst. nih.gov The choice of ligands, bases (commonly K3PO4 or K2CO3), and solvents can significantly influence the reaction's efficiency. rsc.orgnih.govmdpi.com The development of bulky and electron-rich phosphine (B1218219) ligands has expanded the scope of this reaction to include less reactive aryl chlorides. nih.gov

| Coupling Partners | Catalyst System | Key Features |

| Aryl Halides (Br, I, Cl) + Arylboronic Acids | Pd Catalyst (e.g., Pd(OAc)2) + Phosphine Ligand (e.g., XPhos) | High yields, mild conditions, broad substrate scope. rsc.orgmdpi.com |

| Aryl Triflates + Arylboronic Acids | Pd Catalyst + Ligand | Alternative to aryl halides. mdpi.com |

| Heteroaryl Halides + Heteroarylboronic Acids | Pd or Ni Catalyst + Phosphine Ligand | Applicable for synthesis of analogues with heterocyclic rings. rsc.org |

Hydrogenation Strategies for Cyclohexyl Moieties

Hydrogenation is a key strategy for converting aromatic precursors into the saturated cyclohexyl rings of the bicyclohexyl moiety. This can be achieved through the hydrogenation of a biphenyl (B1667301) or a related aromatic precursor. orgsyn.org For instance, the hydrogenation of hexaphenylbenzene (B1630442) to produce hexacyclohexylbenzene has been reported using a palladium on carbon (Pd/C) catalyst under high pressure and temperature. acs.org

Various catalysts are effective for the hydrogenation of aromatic rings. Nickel-based catalysts have shown high activity in the hydrogenation of biphenyl to cyclohexylbenzene (B7769038) and bicyclohexyl. researchgate.net Ruthenium-based catalysts, such as Ru/SiO2, have also been developed for the hydrogenation of biphenyl to bicyclohexyl. researchgate.net The choice of catalyst and reaction conditions can influence the selectivity towards partial or complete hydrogenation of the aromatic rings. researchgate.net

| Aromatic Precursor | Catalyst | Product(s) |

| Biphenyl | Skeletal Ni | Cyclohexylbenzene researchgate.net |

| Biphenyl | NiMoWS | Cyclohexylbenzene and Bicyclohexyl researchgate.net |

| Biphenyl | Ru/SiO2 | Bicyclohexyl researchgate.net |

| Hexaphenylbenzene | Pd/C | Hexacyclohexylbenzene acs.org |

Organometallic Approaches in Bicyclohexyl-Benzene Synthesis

Organometallic reagents play a significant role in the synthesis of the bicyclohexyl-benzene framework. One established method involves the Friedel-Crafts alkylation of benzene with cyclohexene (B86901) or cyclohexanol (B46403) in the presence of a strong acid catalyst like sulfuric acid or aluminum chloride. orgsyn.org This approach directly forms the cyclohexyl-benzene linkage.

Organometallic complexes of alkali and alkaline earth metals have also been utilized. For example, organolithium reagents can be used to generate nucleophilic species for subsequent coupling reactions. While specific examples for the direct synthesis of this compound are not extensively detailed, the principles of organometallic chemistry are foundational to many of the cross-coupling reactions mentioned previously. The use of Grignard reagents in Kumada-Corriu cross-coupling reactions, catalyzed by palladium, provides another avenue for forming carbon-carbon bonds between aryl and alkyl groups. nih.gov

Novel Synthetic Routes and Advanced Transformations

Recent research has focused on developing more sophisticated synthetic methods that offer greater control over the molecular architecture, including stereochemistry and regioselectivity.

Exploration of Asymmetric Synthesis for Stereocontrol

One approach to achieving stereocontrol is through asymmetric catalysis. Chiral ligands, such as those based on the BINOL or BINAP scaffolds, are widely used in transition-metal-catalyzed reactions to induce enantioselectivity. nih.gov For instance, asymmetric aldol (B89426) cyclizations using chiral reagents like (S)-(-)-proline have been shown to produce optically active bicyclic systems with high enantiomeric excess. researchgate.net While not directly applied to this compound in the provided sources, these methodologies represent a viable strategy for the asymmetric synthesis of its analogues.

Regioselective Functionalization Techniques of the Bicyclohexyl-Benzene Core

Once the core this compound structure is assembled, further functionalization can introduce a variety of chemical groups at specific positions. Regioselective functionalization allows for the precise modification of the molecule, which is crucial for tailoring its properties for specific applications.

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings. A directing group on the benzene ring can guide a metalating agent, such as an organolithium reagent, to deprotonate the adjacent ortho position, which can then react with an electrophile to introduce a new substituent. While direct examples on the this compound core are not provided, the functionalization of N,N-dialkylferrocenesulfonamides demonstrates the principle of sulfonamide-directed lithiation for regioselective substitution. acs.org This approach could potentially be adapted to functionalize the benzene ring of the target molecule.

Recent advances in photoredox catalysis have also enabled novel regioselective functionalizations. For example, the vicinal fluorosulfonyl-borylation of unsaturated hydrocarbons, including those with cyclohexyl moieties, demonstrates the ability to introduce functional groups with high regio- and stereoselectivity. nih.gov This type of transformation could be applied to analogues of this compound containing alkene functionalities.

| Technique | Description | Potential Application to Bicyclohexyl-Benzene Core |

| Directed ortho-Metalation | A directing group guides metalation to an adjacent position for subsequent functionalization. acs.org | Introduction of substituents onto the benzene ring. |

| Photoredox Catalysis | Uses light to drive redox reactions for functional group introduction. nih.gov | Regio- and stereoselective functionalization of unsaturated analogues. |

Green Chemistry Approaches in this compound Synthesis

One of the primary pathways to synthesize the bicyclohexylphenyl scaffold involves the catalytic hydrogenation of a biphenyl precursor. researchgate.net Another common method is the Friedel-Crafts reaction to attach the cyclohexyl moieties to a benzene ring. wikipedia.org Both of these traditional methods have been the subject of green chemistry innovations.

Catalytic Hydrogenation using Greener Solvents and Catalysts

The hydrogenation of biphenyl to produce bicyclohexyl is a key step that can be made more environmentally friendly. researchgate.net Research has shown that using supercritical carbon dioxide (scCO₂) as a solvent for the catalytic hydrogenation of biphenyl can lead to high yields of bicyclohexyl at significantly lower temperatures than those required in organic solvents. researchgate.net This method not only replaces volatile organic solvents but also allows for easier separation of the product from the catalyst. researchgate.net

Furthermore, the choice of catalyst plays a pivotal role in the greenness of the hydrogenation process. While precious metals like rhodium and ruthenium on carbon supports (Rh/C and Ru/C) have shown excellent activity and selectivity in supercritical CO₂, the use of more earth-abundant and less toxic metals is a key goal of green chemistry. researchgate.netnumberanalytics.com For instance, copper-based catalysts, such as copper-silicon catalysts, are being explored as environmentally friendly alternatives for hydrogenation reactions, avoiding the use of harmful metals like chromium. ruihaimishan.com Nickel-based catalysts have also demonstrated high activity in the hydrogenation of biphenyl. researchgate.net

The following table summarizes the performance of different catalysts in the hydrogenation of biphenyl, a reaction central to the synthesis of bicyclohexyl-containing compounds.

Table 1: Performance of Various Catalysts in the Hydrogenation of Biphenyl

| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Biphenyl Conversion (%) | Bicyclohexyl Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Rh/C | Supercritical CO₂ | 50 | - | >99 | >99 | researchgate.net |

| Ru/C | Supercritical CO₂ | 50 | - | >99 | >99 | researchgate.net |

| NiMoWS | - | - | - | ~99 | 47 | researchgate.net |

| 3%Pt/C | Oxidized Sibunite | - | - | - | - | mdpi.comresearchgate.net |

Greener Friedel-Crafts Reactions

The Friedel-Crafts reaction, a fundamental method for C-C bond formation in aromatic systems, traditionally employs stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which are corrosive and generate significant hazardous waste. wikipedia.orgacgpubs.orggctlc.org Green alternatives focus on using catalytic amounts of less hazardous or recyclable catalysts.

Heterogeneous catalysts such as zeolites, metal-organic frameworks (MOFs), and even non-toxic materials like boron carbide have been shown to be effective for Friedel-Crafts reactions. acgpubs.orgnih.gov These solid acid catalysts can often be recovered by simple filtration and reused, which aligns with the principles of green chemistry. gctlc.orgnih.gov For example, boron carbide has been demonstrated as an efficient, non-toxic, and recoverable catalyst for both Friedel-Crafts alkylation and acylation. acgpubs.org The reaction can be run neat or in more benign solvents like t-butyl methyl ether, with product yields ranging from moderate to good. acgpubs.org

The table below illustrates the use of a green catalyst in a Friedel-Crafts acylation reaction, a process analogous to the alkylation steps that could be used to synthesize precursors for this compound.

Table 2: Example of a Green-Catalyzed Friedel-Crafts Acylation

| Reactants | Catalyst | Solvent | Reaction Time (h) | Product Yield (%) | Reference |

|---|---|---|---|---|---|

| Mesitylene, Benzoyl chloride | Boron carbide | t-Butyl methyl ether | 24 | 2,4,6-Trimethylbenzophenone (Good) | acgpubs.org |

| Benzene, Acetic anhydride | Boron carbide | - | 24 | Acetophenone (68) | acgpubs.org |

Other Potential Green Synthetic Routes

The Suzuki-Miyaura coupling reaction is a powerful tool for forming C-C bonds and has been widely used in the synthesis of biaryl compounds. libretexts.orgnumberanalytics.com This reaction could potentially be adapted for the synthesis of the this compound structure. The development of palladium catalysts with high turnover numbers (TON) and the use of polymer-supported heterogeneous catalysts have made Suzuki couplings more environmentally friendly by reducing catalyst loading and simplifying catalyst recovery and recycling. libretexts.org

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.nih.govrsc.org

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules like (1,1'-Bicyclohexyl)-4-ylbenzene. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

High-resolution proton (¹H) and carbon-13 (¹³C) NMR are fundamental for the initial structural verification of this compound.

¹H NMR: The ¹H NMR spectrum of this compound is characterized by distinct regions corresponding to the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the two cyclohexyl rings. The protons on the phenyl group typically appear as multiplets in the downfield region (δ 7.0-7.5 ppm). The aliphatic protons of the cyclohexyl rings produce a complex series of overlapping multiplets in the upfield region (δ 1.0-2.6 ppm) due to the numerous, similar chemical environments and complex spin-spin coupling.

¹³C NMR: The ¹³C NMR spectrum provides a count of the chemically non-equivalent carbon atoms. For this compound, distinct signals are expected for the carbons of the phenyl ring and the bicyclohexyl (B1666981) system. The aromatic carbons resonate in the typical downfield region (δ 120-150 ppm), while the aliphatic carbons of the cyclohexyl rings appear further upfield (δ 25-45 ppm). nih.govrsc.org The precise chemical shifts are sensitive to the molecule's conformation and substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (δ) in ppm | Notes |

| Phenyl | ¹H | 7.0 - 7.5 | Complex multiplets due to coupling. |

| Phenyl | ¹³C | 120 - 150 | Includes quaternary and protonated carbons. |

| Bicyclohexyl | ¹H | 1.0 - 2.6 | Broad, overlapping multiplets from axial and equatorial protons. |

| Bicyclohexyl | ¹³C | 25 - 45 | Signals for methine and methylene (B1212753) carbons in the rings. |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from the complex ¹H and ¹³C spectra and for establishing the connectivity and relative stereochemistry of the molecule.

COSY (Correlation Spectroscopy): A homonuclear COSY experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity within the phenyl ring and, more importantly, to map out the complex coupling pathways among the protons on each cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). HSQC is invaluable for assigning the carbon signals based on the more easily interpreted proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons (typically over two or three bonds). For this compound, HMBC would be critical in confirming the connection between the phenyl ring and the bicyclohexyl moiety by showing a correlation from the cyclohexyl protons at the point of attachment to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This through-space correlation experiment can provide information on the stereochemistry, particularly the relative orientation of the two cyclohexyl rings and the phenyl group. For instance, NOESY could help determine the preferred conformation (e.g., trans,trans) of the substituents on the bicyclohexyl system. cymitquimica.com

The bicyclohexyl unit is not rigid and can undergo conformational changes in solution, such as ring-flipping and rotation around the bond connecting the two rings. wikipedia.org Variable-temperature (VT) NMR is the primary technique used to study these dynamic processes.

By recording NMR spectra at different temperatures, one can observe changes in the appearance of the signals. At high temperatures, where conformational exchange is rapid on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of exchange decreases. If the exchange rate becomes slow enough, separate signals for the different conformers (e.g., axial and equatorial protons) may be resolved. The temperature at which the separate signals merge into a single broad peak (the coalescence temperature) can be used to calculate the energy barrier for the conformational interchange.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients, which are related to their size and shape. rsc.org For a pure sample of this compound in solution, the DOSY experiment is expected to show that all proton signals belonging to the molecule align at the same diffusion coefficient, confirming that the compound exists as a single, monomeric species. osti.gov This method is highly effective for distinguishing true monomeric species from aggregates or for deconvoluting complex mixtures without physical separation. cymitquimica.comnih.gov

Mass Spectrometry (MS) for Molecular Characterization.nih.govrsc.org

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is a standard method for identifying and quantifying volatile and semi-volatile organic compounds in a mixture. epa.gov

In a GC-MS analysis of this compound, the gas chromatograph first separates the compound from any impurities. The retention time, the time it takes for the compound to pass through the GC column, is a characteristic property under specific conditions. After separation, the compound enters the mass spectrometer, where it is ionized. The resulting mass spectrum serves as a chemical "fingerprint." For this compound (molar mass 242.4 g/mol ), the mass spectrum would show a prominent molecular ion peak (M⁺) at an m/z value of 242. nih.gov The fragmentation pattern, resulting from the breakdown of the molecular ion, provides further structural confirmation. The NIST Mass Spectrometry Data Center contains reference spectra that can be used to confirm the identity of the compound. nih.gov

Table 2: GC-MS Parameters and Findings for this compound

| Parameter | Description / Expected Value | Source |

| Molecular Formula | C₁₈H₂₆ | nih.gov |

| Molecular Weight | 242.4 g/mol | nih.gov |

| Molecular Ion Peak (M⁺) | m/z = 242 | nih.gov |

| Kovats Retention Index | 1971 (Standard non-polar column) | nih.gov |

| Primary Use | Identification and purity assessment. | bts.govepa.gov |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound by providing its exact mass. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass of a molecule with high precision, often to four or more decimal places. This level of accuracy allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass.

For this compound, with a molecular formula of C₁₈H₂₆, the theoretical exact mass is a key parameter for its identification. nih.gov The computed monoisotopic mass for this compound is 242.203450829 Da. nih.gov HRMS techniques, such as Time-of-Flight (TOF) or Orbitrap mass spectrometry, are capable of measuring the mass-to-charge ratio (m/z) of the molecular ion with sufficient resolution to confirm this value experimentally. This confirmation is a critical step in the structural elucidation and verification of synthesized or isolated this compound. rsc.org

Below is a table summarizing the key mass spectrometry data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₆ | nih.gov |

| Molecular Weight | 242.4 g/mol | nih.gov |

| Exact Mass | 242.203450829 Da | nih.gov |

| Monoisotopic Mass | 242.203450829 Da | nih.gov |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Infrared (IR) Spectroscopy:

IR spectroscopy of this compound reveals characteristic absorption bands that correspond to the vibrations of its constituent parts. The spectrum would be expected to show:

C-H stretching vibrations for the aromatic benzene ring, typically appearing in the region of 3100-3000 cm⁻¹.

C-H stretching vibrations for the aliphatic cyclohexane (B81311) rings, which are observed at lower frequencies, generally in the 2960-2850 cm⁻¹ range.

C=C stretching vibrations within the aromatic ring, giving rise to characteristic peaks around 1600-1450 cm⁻¹.

C-H bending vibrations for both the aromatic and aliphatic components, which would be present in the fingerprint region (below 1500 cm⁻¹).

The NIST Chemistry WebBook provides IR spectral data for related compounds like 1,1'-Bicyclohexyl, which can serve as a reference for interpreting the spectrum of this compound. nist.govnist.gov

Raman Spectroscopy:

Raman spectroscopy complements IR spectroscopy and is particularly useful for observing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the vibrations of the carbon-carbon bonds in the bicyclohexyl and phenyl rings. Studies on bicyclohexyl (BCH) itself have utilized Raman spectroscopy to investigate its different crystalline phases and conformational isomers. rsc.org This suggests that Raman spectroscopy can provide detailed insights into the conformational properties of the bicyclohexyl moiety in this compound.

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are fundamental for both the analysis and purification of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of non-volatile compounds like this compound. ijrpr.com

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a common mode of HPLC used for the separation of this compound. sielc.com In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar.

A typical RP-HPLC method for the analysis of this compound might employ a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.com The addition of a small amount of acid, such as phosphoric acid or formic acid, can improve peak shape and resolution. sielc.com For applications where the eluent is subsequently analyzed by mass spectrometry (LC-MS), volatile buffers like formic acid are preferred over non-volatile ones like phosphoric acid. sielc.com

The following table outlines a potential RP-HPLC method for this compound.

| Parameter | Condition | Reference |

| Column | C18 (e.g., Newcrom R1) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water | sielc.com |

| Additive | Phosphoric acid (for UV detection) or Formic acid (for MS compatibility) | sielc.com |

| Application | Analytical determination and preparative isolation of impurities | sielc.com |

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes smaller stationary phase particles (typically sub-2 µm) and higher pressures than conventional HPLC. This results in significantly faster analysis times and improved resolution.

For the rapid analysis of this compound, a UPLC method would offer substantial benefits in terms of throughput and efficiency. sielc.com The principles of separation remain the same as in HPLC, but the instrumentation is optimized for higher pressures and smaller volumes. The use of smaller particle columns, such as those with 3 µm particles, is also a step towards faster UPLC applications. sielc.com UPLC is particularly valuable in high-throughput screening and quality control environments where speed is critical.

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. This compound, being a hydrocarbon, can be analyzed by GC, often in conjunction with a mass spectrometer (GC-MS) for definitive identification.

In a GC analysis, the sample is vaporized and injected into a column containing a stationary phase. An inert carrier gas (mobile phase) flows through the column, and the separation occurs based on the compound's boiling point and its interaction with the stationary phase. The Kovats retention index, a measure of a compound's retention time relative to a series of n-alkanes, is a useful parameter in GC for compound identification. For this compound on a standard non-polar column, the Kovats retention index has been reported as 1971. nih.gov

GC-MS analysis of air samples has been used to detect volatile organic compounds (VOCs), including this compound. bts.gov In such studies, compound identification is typically achieved by matching the obtained mass spectrum with entries in a spectral library, such as the NIST library. bts.gov

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is a cornerstone technique for probing the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the angles and intensities of diffracted X-ray beams, researchers can deduce detailed information about the crystal lattice, molecular conformation, and packing in the solid state. This is particularly relevant for compounds like this compound, whose derivatives are known components in liquid crystal mixtures where solid-state properties influence mesophase behavior. tandfonline.comaps.org

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure

Single-Crystal X-ray Diffraction (SCXRD) offers the most precise determination of a molecule's structure, providing exact atomic coordinates, bond lengths, and bond angles. While a specific, publicly available crystal structure determination for the parent compound this compound is not readily found in open-access databases crystallography.netugr.es, analysis of closely related structures, such as those in the trans,trans-4,4'-dialkyl-(1α,1'-bicyclohexyl)-4β-carbonitrile (CCN) family, provides significant insight. researchgate.net

Table 1: Expected Structural Parameters from a Hypothetical SCXRD Analysis of trans-(1,1'-Bicyclohexyl)-4-ylbenzene

| Parameter | Expected Value/Information | Significance |

| Crystal System | Likely Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the specific symmetry operations within the unit cell, affecting which reflections are observed. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Would provide the precise size and shape of the repeating lattice unit. | Fundamental to describing the crystal packing and calculating density. |

| Conformation of Cyclohexyl Rings | Both rings expected to be in a stable chair conformation. | Confirms the lowest energy conformation of the aliphatic rings. |

| Inter-ring Torsion Angles | Defines the rotational relationship between the phenyl ring and the adjacent cyclohexyl ring, and between the two cyclohexyl rings. | Crucial for determining the linearity and rigidity of the molecule, which are key factors for liquid crystal behavior. mdpi.com |

| Intermolecular Interactions | Would reveal the presence of C-H···π stacking or other van der Waals forces. | Explains the stability of the crystal packing and influences physical properties like melting point. |

Powder X-ray Diffraction for Polymorphism and Crystalline Domains

Powder X-ray Diffraction (PXRD) is an essential tool for analyzing bulk crystalline materials. Instead of a single crystal, it uses a finely powdered sample, producing a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. This technique is instrumental in studying polymorphism—the ability of a compound to exist in multiple distinct crystal structures. nahrainuniv.edu.iq

Derivatives of this compound are known to exhibit complex solid-state polymorphism. tandfonline.com Different polymorphs can have different physical properties, such as melting points, stability, and solubility. PXRD is the primary method used to identify and distinguish between these forms. Each polymorph will produce a unique set of diffraction peaks at characteristic 2θ angles.

For instance, a study on a new crystalline form of a complex phenol (B47542) derivative utilized PXRD to characterize the material, identifying its unique diffraction pattern with specific diffraction angles (2-Theta) that distinguished it from other forms. google.com Similarly, for this compound, PXRD would be used to:

Identify Known Crystalline Phases: By comparing an experimental pattern to a database of known polymorphs.

Detect New Polymorphs: The appearance of a new, unidentifiable pattern would indicate the discovery of a new solid form.

Determine Phase Purity: The absence of peaks from other polymorphs or amorphous content confirms the purity of a specific crystalline sample.

Analyze Crystallinity: The sharpness and intensity of the diffraction peaks can provide qualitative information about the degree of crystallinity and the size of the crystalline domains within a bulk sample.

Electron Microscopy Techniques for Supramolecular Assemblies and Morphological Studies

While XRD provides atomic-level structural detail, electron microscopy techniques are powerful for visualizing the larger-scale organization and morphology of materials. These methods are particularly suited for studying supramolecular assemblies, where molecules of this compound might organize into larger structures, and for examining the morphology of polycrystalline samples.

Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a specialized technique used to visualize specimens in their native, hydrated state by flash-freezing them in a vitreous (non-crystalline) ice. This method is ideal for observing the structure of soft matter, such as micelles, vesicles, or other aggregates formed in solution.

Although no specific Cryo-TEM studies on this compound have been published, the technique would be highly valuable if the compound were used to form supramolecular structures, for example, in combination with amphiphilic molecules. Researchers could use Cryo-TEM to directly visualize the size, shape, and internal structure of any resulting nanoparticles or assemblies in a liquid environment, providing morphological information that is inaccessible by other means.

Electron Diffraction and 4D-STEM for Local Structural Information

Electron diffraction is analogous to X-ray diffraction but uses a beam of electrons instead of X-rays. It can be performed within a Transmission Electron Microscope (TEM) and is particularly useful for obtaining structural information from very small crystalline domains, often too small for conventional XRD analysis.

Advanced techniques like 4D Scanning Transmission Electron Microscopy (4D-STEM) represent the cutting edge of this field. In a 4D-STEM experiment, a converged electron beam is scanned across the sample, and a full electron diffraction pattern is recorded at every single pixel. This generates a massive dataset that can be analyzed to map out various structural properties with high spatial resolution, including:

Local crystal orientation

Phase and strain mapping

The structure of crystalline defects and grain boundaries

For a polycrystalline sample of this compound, 4D-STEM could provide unprecedented insight into the micro- and nanostructure of the material. It could reveal how different crystalline domains are oriented relative to one another and identify localized structural variations that are averaged out in bulk measurements like PXRD. While the application of this advanced technique to this compound has not been documented, its potential for detailed microstructural characterization is immense.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (1,1'-Bicyclohexyl)-4-ylbenzene, DFT calculations provide crucial information about its electronic properties, such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential surface. These calculations are fundamental to understanding the molecule's reactivity, stability, and optical properties.

Research on related bicyclohexyl (B1666981) derivatives demonstrates that substituents on the phenyl or cyclohexyl rings can significantly alter the electronic structure. For instance, the addition of electron-withdrawing or electron-donating groups can modify the HOMO-LUMO energy gap, which in turn affects the molecule's electronic and photophysical behavior. DFT calculations are also employed to determine the relative energies of different conformers, identifying the most stable geometric arrangements of the molecule. rsc.org This information is vital for understanding the compound's behavior in different phases, particularly in the formation of liquid crystal phases.

| Calculated Property | Representative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and electronic transition energy. |

| Dipole Moment | 0.5 D | Measures the molecule's overall polarity, influencing solubility and intermolecular forces. |

| Total Energy | -2500 Hartree | Represents the total electronic energy, used to compare the stability of different isomers or conformers. |

Molecular Dynamics (MD) Simulations for Conformational Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the physical movement of atoms and molecules over time. For this compound, MD simulations offer a dynamic picture of its conformational flexibility and how it interacts with neighboring molecules. The bicyclohexyl unit has significant conformational freedom, including the chair-boat-twist interconversions of each ring and the rotation around the central carbon-carbon bond connecting the two rings.

MD simulations can track these conformational changes, revealing the predominant shapes the molecule adopts in different environments (e.g., in a solvent or in a condensed phase). These simulations are particularly important for understanding the intermolecular forces, such as van der Waals interactions and aromatic stacking, that govern the bulk properties of the material and its tendency to form ordered structures like liquid crystals.

The accuracy of MD simulations is critically dependent on the quality of the force field, which is a set of parameters describing the potential energy of the system. For novel or specialized molecules like this compound, standard force fields may not be adequate. Therefore, specific force fields often need to be developed and validated.

This process involves creating parameters for bond stretching, angle bending, and torsional (dihedral) angles that accurately reflect the molecule's geometry and energetic barriers. researchgate.net These parameters are typically derived from high-level quantum mechanical calculations (like DFT) or fitted to reproduce experimental data, such as crystallographic structures or spectroscopic measurements. researchgate.net The validation step ensures that the developed force field can reliably predict the structural and dynamic properties of the system.

Table 2: Components of a Classical Force Field for Molecular Simulations

| Interaction Term | Description | Importance for this compound |

|---|---|---|

| Bond Stretching | Energy associated with stretching or compressing a covalent bond. | Defines the rigid structure of the cyclohexyl and benzene (B151609) rings. |

| Angle Bending | Energy required to bend the angle between three bonded atoms. | Maintains the tetrahedral and trigonal planar geometries within the rings. |

| Dihedral Torsion | Energy associated with rotation around a central bond. | Crucial for modeling the rotation between the two cyclohexyl rings and the phenyl-cyclohexyl linkage. |

| Van der Waals | Non-bonded interaction (attraction/repulsion) between atoms. | Governs intermolecular packing, density, and self-assembly. |

| Electrostatic | Non-bonded interaction due to partial atomic charges. | Influences interactions with polar molecules and the overall phase behavior. |

MD simulations are extensively used to study how molecules like this compound behave in solution and how they self-assemble into larger, ordered structures. This is particularly relevant to its application in liquid crystals. scies.orgusask.ca By simulating a large number of these molecules in a virtual box, researchers can observe the spontaneous formation of ordered phases (e.g., nematic or smectic) under different conditions. weizmann.ac.il

These simulations provide insights into the molecular-level mechanisms driving the phase transitions. They can reveal how molecular shape, flexibility, and intermolecular forces collaborate to produce the macroscopic properties of the liquid crystal phase. scies.org This understanding is key to designing new liquid crystal monomers with desired characteristics.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. aidic.it For a class of compounds like this compound and its derivatives, QSPR can be used to predict properties without the need for extensive experimental testing.

A QSPR model is built by first calculating a set of numerical values, known as molecular descriptors, that encode different aspects of the molecular structure. These descriptors are then used in a mathematical equation to predict a specific property. For liquid crystal applications, QSPR models could predict key parameters such as melting point, clearing point (the temperature at which the material transitions from a liquid crystal to an isotropic liquid), and viscosity.

Table 3: Example of a QSPR Framework for Predicting Properties of Bicyclohexyl-based Compounds This table is illustrative of the QSPR methodology.

| Molecular Descriptor Type | Example Descriptor | Property to Predict |

|---|---|---|

| Constitutional | Molecular Weight | Boiling Point, Density |

| Topological | Wiener Index (describes branching) | Viscosity |

| Geometric | Molecular Surface Area | Solubility |

| Electronic (from DFT) | Dipole Moment | Dielectric Anisotropy |

| Quantum-Chemical | HOMO/LUMO Energies | Photostability |

Molecular Docking and Binding Affinity Predictions for Specific Interactions

While this compound is primarily known for its use in materials science, its derivatives could be investigated for biological activity. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. uin-malang.ac.id

This method is used to predict the binding affinity and mode of interaction between a ligand and a target protein. For a derivative of this compound, docking studies could screen its potential to interact with various biological targets, such as enzymes or nuclear receptors. The results are often given as a "docking score," which estimates the binding free energy. A lower (more negative) score generally indicates a more favorable binding interaction.

Table 4: Hypothetical Molecular Docking Results for a this compound Derivative This table is for illustrative purposes to explain the concept of molecular docking.

| Target Protein | Docking Score (kcal/mol) | Predicted Key Interactions |

|---|---|---|

| Estrogen Receptor Alpha | -8.5 | Hydrophobic interactions with pocket residues, Pi-Pi stacking with Phenylalanine. |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | -9.2 | Hydrophobic interactions with the ligand-binding pocket, hydrogen bond with a Serine residue (if a suitable functional group is present on the derivative). |

| HMG-CoA Reductase | -7.8 | Van der Waals contacts with the enzyme's active site. uin-malang.ac.id |

Structure Property Relationships in 1,1 Bicyclohexyl 4 Ylbenzene Systems

Influence of Molecular Conformation on Material Behavior and Phase Transitions

The three-dimensional arrangement of atoms, or molecular conformation, is a critical determinant of the macroscopic properties of materials derived from (1,1'-Bicyclohexyl)-4-ylbenzene. The bicyclohexyl (B1666981) unit, composed of two cyclohexane (B81311) rings, is not static. wikipedia.org The rings can undergo conformational changes, and the bond connecting them allows for rotational freedom. This dynamic nature significantly impacts how the molecules pack together in the solid and liquid crystalline states, thereby influencing phase transitions.

The transition between different phases, such as from a crystalline solid to a liquid crystal and then to an isotropic liquid, is directly linked to these conformational features. The rigidity of the bicyclohexyl core contributes to the formation of ordered mesophases, which are characteristic of liquid crystals. smolecule.com The specific temperatures at which these phase transitions occur are sensitive to the molecule's shape and intermolecular interactions, which are in turn governed by its conformation. smolecule.com For instance, the transition from the crystal to the nematic phase in related bicyclohexyl compounds has been observed at specific temperature ranges, highlighting the role of molecular structure in defining these thermal properties. smolecule.com

Effects of Substituents and Functionalization on Electronic and Optical Properties

The electronic and optical properties of this compound systems can be finely tuned by introducing various substituents and functional groups onto the core structure. These modifications can alter the electron distribution within the molecule, thereby influencing its interactions with light and electric fields.

The introduction of substituents to the bicyclic system can significantly modify its electronic structure. Even simple alkyl groups can cause systematic changes in electronic behavior. The phenyl group in the parent compound introduces aromatic character and a region of π-electron density that can interact with the saturated bicyclohexyl core. This interaction can be further modulated by adding other functional groups.

Impact of Halogenation (e.g., Fluorination) on Molecular Characteristics

Halogenation, particularly fluorination, is a powerful tool for modifying the properties of this compound derivatives. beilstein-journals.org Fluorine's high electronegativity can profoundly alter the physicochemical properties of the parent molecule. beilstein-journals.org The introduction of fluorine atoms can enhance dipole moments and reduce melting points.

In the context of liquid crystals, fluorination is of particular importance. The presence of a 4-fluorophenyl ester, for example, can enhance dipole interactions and thermal stability compared to non-fluorinated versions. This makes fluorinated derivatives desirable for applications in advanced display technologies where stable mesophases and specific dielectric properties are required. The strategic placement of fluorine atoms can also influence the molecular packing and, consequently, the type of liquid crystalline phase formed. nih.gov

Furthermore, direct fluorination methods are being developed to introduce fluorine into complex organic molecules, which could have applications in creating novel materials with tailored properties. nih.gov

Role of Alkyl and Alkoxy Chains on Mesophase Formation in Liquid Crystalline Derivatives

The attachment of alkyl and alkoxy chains to the this compound core is a common strategy for inducing and controlling liquid crystalline behavior. The length and nature of these flexible chains play a crucial role in determining the type and stability of the mesophases.

Generally, increasing the length of an alkyl or alkoxy chain promotes the formation of smectic phases, where the molecules are arranged in layers. nih.govasianpubs.org This is because the longer chains enhance intermolecular attractions and promote a more ordered, layered packing. The transition temperatures between different mesophases are also highly dependent on the chain length. For instance, in some liquid crystalline systems, shorter chains might favor a nematic phase, while longer chains lead to the appearance of smectic phases. nih.gov

The presence of these flexible chains introduces a balance between the rigid core and the flexible periphery of the molecule. This balance is critical for the formation of the mesophase. The rigid bicyclohexyl-phenyl core provides the necessary anisotropy (shape-dependent properties), while the flexible chains provide the mobility required for the liquid-like properties of the mesophase. ijres.org

Stereochemical Control and its Ramifications on Functional Material Performance

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor influencing the performance of functional materials derived from this compound. ontosight.ai The bicyclohexyl framework itself can possess multiple chiral centers, leading to the possibility of several stereoisomers. The specific stereoisomer used can have a significant impact on the material's properties.

The "trans" and "cis" configurations of the substituents on the cyclohexane rings are a key aspect of the stereochemistry of these compounds. ontosight.ai The trans isomer, with substituents on opposite sides of the ring, generally leads to a more linear and rigid molecular shape, which is often favorable for the formation of stable liquid crystalline phases. ontosight.ai The stereochemical configuration directly influences the molecular packing in the solid and liquid crystalline states, which in turn affects properties like melting point, clearing point (the temperature at which the material becomes an isotropic liquid), and the type of mesophase formed. ontosight.ai

Achieving control over the stereochemistry during the synthesis of these materials is a significant challenge but is crucial for obtaining materials with desired and reproducible properties. The ability to selectively synthesize a specific stereoisomer allows for the fine-tuning of the material's performance for a particular application.

Understanding Molecular Rigidity and Flexibility in Related Bicyclohexyl Derivatives

The performance of materials based on bicyclohexyl derivatives is governed by a delicate balance between molecular rigidity and flexibility. rsc.orgmdpi.com The bicyclohexyl core provides a rigid and anisotropic platform, which is essential for the formation of ordered structures like liquid crystal mesophases. smolecule.com This rigidity contributes to the thermal stability of the material. smolecule.com

For example, a highly rigid molecule might have a high melting point and form a very ordered, stable mesophase. However, it might lack the necessary fluidity for certain applications. Conversely, a very flexible molecule might not have sufficient anisotropy to form a mesophase at all. Therefore, the rational design of new materials based on bicyclohexyl derivatives involves carefully tuning the balance between rigidity and flexibility to achieve the desired combination of properties. rsc.org This can be accomplished by modifying the core structure, changing the length and nature of the side chains, and controlling the stereochemistry. ontosight.ai

Applications and Advanced Materials Research

Liquid Crystalline Materials Development

The (1,1'-Bicyclohexyl)-4-ylbenzene core is a fundamental building block in the synthesis of thermotropic liquid crystals, which exhibit liquid crystalline phases as a function of temperature. The stereochemistry of the bicyclohexyl (B1666981) unit, particularly the trans,trans configuration, imparts a linear and rigid structure to the molecule, a key factor for achieving mesophase stability over a broad temperature range. researchgate.net

This compound as a Core Component in Thermotropic Liquid Crystals

The bicyclohexylphenyl core is integral to a variety of liquid crystals used in electronic devices due to their favorable properties such as low to moderate birefringence, high clearing points, and low viscosity. researchgate.net The trans,trans isomers are particularly favored as their linear architecture ensures high clearing points and low viscosity, which are crucial for display applications. researchgate.net Derivatives of this compound are key components in eutectic mixtures for creating specific liquid crystal phases. For instance, a mixture containing 2,3-difluoro-1-methyl-4-[(trans,trans)-4′-propyl[1,1′-bicyclohexyl]-4-yl]benzene is used as a base for forming cholesteric liquid crystals. rsc.org

The introduction of various terminal groups, such as alkyl, alkoxy, cyano, or fluoro groups, allows for the fine-tuning of the liquid crystalline properties. researchgate.net For example, 4-[trans-4-(trans-4-propylcyclohexyl)cyclohexyl]benzonitrile, a derivative, exhibits a remarkably stable mesophase over a wide temperature range, from 75 °C to 247 °C. nih.gov The rigid bicyclohexyl core in these molecules offers greater rigidity compared to biphenyl (B1667301) analogues, leading to faster response times in liquid crystal devices.

Mesophase Characterization Techniques (e.g., Differential Scanning Calorimetry, Polarized Optical Microscopy)

The characterization of liquid crystal phases is crucial for understanding their behavior and potential applications. Two primary techniques employed for this purpose are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. cskscientificpress.com It is used to determine the temperatures and enthalpy changes associated with phase transitions, such as from a crystalline solid to a liquid crystal phase, between different liquid crystal phases, and from a liquid crystal phase to an isotropic liquid. cskscientificpress.commdpi.com For example, DSC can be used to identify the melting and clearing points of liquid crystal compounds. mdpi.com

Polarized Optical Microscopy (POM) is an essential tool for identifying and characterizing different liquid crystal mesophases. princeton.edu When viewed between crossed polarizers, liquid crystals exhibit unique textures (patterns of light and dark) that are characteristic of the specific mesophase (e.g., nematic, smectic, cholesteric). princeton.eduresearchgate.net These textures arise from the anisotropic nature of the liquid crystal, meaning its optical properties depend on the orientation of the molecules. researchgate.net By observing the textural changes as a sample is heated or cooled, the different mesophases and their transition temperatures can be identified.

Design Principles for Tailoring Specific Liquid Crystal Phases (e.g., nematic, smectic, cholesteric)

The design of molecules with specific liquid crystal phases is guided by established structure-property relationships. The molecular shape is a primary determinant of the mesophase behavior. aps.org

Nematic Phase: This phase is characterized by long-range orientational order of the molecules, but no positional order. tcichemicals.com Rod-like (calamitic) molecules, such as those based on the this compound core, are prone to forming nematic phases. researchgate.nettcichemicals.com The linearity and rigidity of the trans,trans-bicyclohexyl unit promote the parallel alignment required for the nematic phase. researchgate.net

Smectic Phase: In addition to orientational order, smectic phases possess a degree of positional order, with molecules arranged in layers. tcichemicals.com The tendency to form smectic phases can be enhanced by increasing the length of terminal alkyl chains or by introducing lateral substituents that promote side-on interactions. The packing of molecules in the crystalline state, often driven by dipole-dipole interactions, can provide insights into the potential for lamellar (layered) structures in the mesophase. nih.gov

Cholesteric (Chiral Nematic) Phase: This phase is formed by chiral (non-superimposable mirror image) molecules or by adding a chiral dopant to a nematic liquid crystal. tcichemicals.comtaylorandfrancis.com The chirality induces a helical twist in the director (the average direction of molecular orientation), leading to a periodic structure that can selectively reflect light of a specific wavelength and polarization. taylorandfrancis.com The pitch of this helix is temperature-sensitive, a property utilized in applications like thermometers. tcichemicals.com Cholesteric phases can be created by doping a nematic liquid crystal mixture, which may contain this compound derivatives, with a chiral compound. rsc.org

Organic Electronic and Optoelectronic Devices

Derivatives of this compound are also being explored for their potential in organic electronic and optoelectronic devices. The ability to modify their electronic properties through synthetic chemistry makes them attractive candidates for these applications.

High Mobility Organic Semiconductors (HMEOSCs) Based on this compound Derivatives

High mobility emissive organic semiconductors (HMEOSCs) are materials that combine efficient charge transport with strong light emission, a crucial combination for high-performance optoelectronic devices. acs.org While specific research on this compound itself in HMEOSCs is not widely documented, the principles of designing such materials are relevant. The design of HMEOSCs often involves incorporating rigid, planar aromatic cores to facilitate intermolecular π-π stacking, which is essential for efficient charge transport. acs.org The bicyclohexylphenyl core, while not fully aromatic, provides a rigid scaffold that can be functionalized with electronically active groups to create materials with desired semiconductor properties.

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Light-Emitting Transistors (OLETs)

Organic Light-Emitting Diodes (OLEDs) and Organic Light-Emitting Transistors (OLETs) are at the forefront of display and lighting technology. acs.orgmetu.edu.tr The performance of these devices is heavily dependent on the properties of the organic semiconductor materials used. HMEOSCs are particularly sought after for these applications to overcome limitations such as low carrier mobility in amorphous thin-film OLEDs. acs.org

While direct applications of this compound in commercial OLEDs and OLETs are not prominently reported, its derivatives with tailored electronic properties could serve as components in these devices. For example, the bicyclohexylphenyl scaffold could be incorporated into host materials in OLEDs or as the active channel material in OLETs, provided they are functionalized to achieve the necessary charge transport and luminescent characteristics. acs.org The development of such materials often involves a bottom-up approach, starting with core structures like this compound and systematically modifying them to achieve the desired performance metrics. weizmann.ac.il

Polymer Science and Engineering

The incorporation of rigid and bulky groups like the this compound moiety into polymer chains is a strategy used to modify polymer properties significantly.

The integration of this compound units can impart unique characteristics to polymers. ontosight.aiontosight.ai In polymer science, incorporating flexible units such as ether linkages or bulky groups along the polymer backbone is a common strategy to increase processability and solubility without compromising thermal stability. researchgate.net The introduction of bulky side groups or incorporating them into the main chain can disrupt polymer chain packing, decrease intermolecular forces, and improve solubility in common organic solvents. researchgate.net This modification can make high-performance aromatic polymers, which are often insoluble and intractable, easier to process and fabricate. researchgate.net Compounds like this compound serve as potential building blocks for creating such modified polymers, where their structure could lead to materials with enhanced thermal stability, mechanical strength, or specific liquid crystalline properties. ontosight.aiontosight.ai

Helicity at a molecular level is a fascinating feature that plays a crucial role in the functionality of polymers. metu.edu.tr The creation of helical polymer structures often involves the use of small chiral building blocks that arrange themselves through factors like intramolecular interactions and solvent effects. metu.edu.tr While research on helical polymers derived specifically from this compound is not extensively detailed in the provided sources, the general principles of inducing chirality and helicity in polymers are well-established. By introducing a chiral center into a derivative of this compound, it could potentially be used as a monomer to build polymers with helical structures. The sense of helicity in such polymers can often be controlled by the chirality of the monomer unit. metu.edu.tr These helical structures can give rise to unique chiroptical properties, which are of interest for applications in optics and chiral recognition. metu.edu.tr

The fabrication of devices from polymeric materials often requires their deposition as thin, uniform films. Several techniques are employed depending on the nature of the polymer. mdpi.comthieme-connect.de

Solution-Based Techniques : For soluble polymers, methods like spin coating and doctor blading are common. In spin coating, a solution of the polymer is dropped onto a spinning substrate, leading to a thin, uniform film as the solvent evaporates. The doctor blade technique involves spreading a polymer solution across a substrate with a blade, which allows for the formation of films over large areas. mdpi.com The choice of solvent is critical as its polarity and vapor pressure significantly influence the morphology of the resulting film. mdpi.com

Vapor Deposition : For polymers that are insoluble or infusible, vapor deposition techniques are more suitable. thieme-connect.de Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD) are solvent-free processes that involve depositing the material from the gas phase onto a substrate. thieme-connect.de These methods provide excellent control over film thickness and uniformity and can be used to coat complex 3D geometries. thieme-connect.de Vapor deposition is particularly useful for creating thin films of conjugated polymers or crosslinked organic materials. thieme-connect.de

These techniques are fundamental for applying polymers containing this compound units in electronic or optical devices.

Below is a table summarizing the deposition techniques.

| Deposition Technique | Process Type | Description | Key Advantages |

| Spin Coating | Solution-Based | A polymer solution is applied to a spinning substrate; centrifugal force spreads the liquid and the solvent evaporates to leave a thin film. | Produces highly uniform films; simple and fast process. |

| Doctor Blading | Solution-Based | A blade is used to spread a polymer solution across a substrate to form a film of a set thickness. mdpi.com | Scalable for large area deposition; good control over film thickness. mdpi.com |

| Physical Vapor Deposition (PVD) | Vapor-Based | Material is vaporized from a solid source in a vacuum and condensed onto a substrate as a thin film. thieme-connect.de | Dry and clean process; can be used for insoluble materials. thieme-connect.de |

| Chemical Vapor Deposition (CVD) | Vapor-Based | Precursor gases react or decompose on the substrate surface to produce the desired film. thieme-connect.de | Excellent film quality and uniformity; conformal coating on complex shapes. thieme-connect.de |

Building Blocks for Complex Molecular Synthesis

Beyond materials science, this compound is a valuable component in the toolkit of synthetic organic chemists. ontosight.ai

The compound this compound and its structural isomers serve as intermediates or building blocks in the synthesis of more complex molecules, including those with potential pharmaceutical applications. ontosight.aiontosight.aibuyersguidechem.com The bicyclohexylphenyl scaffold can be incorporated into larger molecular frameworks to modulate properties like lipophilicity, steric bulk, and metabolic stability, which are critical parameters in drug design. While specific drugs containing this exact moiety are not detailed in the provided results, compounds with similar bicyclohexyl structures are explored for a range of biological activities. ontosight.ai Its use as a starting material or intermediate allows chemists to construct elaborate molecules for screening in drug discovery programs. ontosight.ai

Future Research Directions and Emerging Trends

Exploration of Advanced Functional Derivatives with Tuned Properties

A primary avenue of future research lies in the synthesis and characterization of novel derivatives of (1,1'-Bicyclohexyl)-4-ylbenzene. The goal is to create a library of compounds with finely tuned physical and chemical properties by introducing a variety of functional groups onto the phenyl ring or the cyclohexyl units. This approach allows for the systematic modulation of characteristics such as polarity, reactivity, thermal stability, and electronic properties.

Research efforts will likely concentrate on introducing substituents that can impart specific functionalities. For instance, hydroxyl groups can be added to create diol derivatives like (1,1'-Bicyclohexyl)-4,4'-diol, which can serve as monomers for polyesters or polyurethanes. nih.gov Similarly, the introduction of amino groups, analogous to those in para-phenylenediamine (PPD) derivatives, could yield compounds with applications in high-performance polymers or as antioxidant additives. ca.gov The strategic placement of these and other functional groups can lead to derivatives with tailored properties for specific applications, from liquid crystals to specialized polymers. usask.ca

Table 1: Potential Functional Derivatives and Their Tuned Properties

| Functional Group | Potential Derivative Name | Expected Property Modification | Potential Application Area |

| Hydroxyl (-OH) | (4'-Hydroxy-[1,1'-bicyclohexan]-4-yl)phenol | Increased polarity, hydrogen bonding capability | Polymer synthesis, liquid crystals |

| Amino (-NH2) | 4-([1,1'-Bicyclohexan]-4-yl)aniline | Base for polymerization, antioxidant properties | High-performance polymers, material stabilizers |

| Cyano (-CN) | 4-([1,1'-Bicyclohexan]-4-yl)benzonitrile | High dipole moment, altered mesogenic properties | Liquid crystal displays, dielectric materials |

| Alkoxy (-OR) | 1-Alkoxy-4-((1,1'-bicyclohexan)-4-yl)benzene | Modified liquid crystalline phases and transition temperatures | Liquid crystal displays (LCDs) |

| Halogen (-F, -Cl, -Br) | 1-Fluoro-4-((1,1'-bicyclohexan)-4-yl)benzene | Altered electronic properties, increased molecular weight | Liquid crystals, organic electronics |

Integration into Multifunctional Material Systems for Synergistic Effects

The next frontier is the integration of this compound and its functionalized derivatives into multifunctional material systems. This involves using the compound as a key component within a larger matrix, such as a polymer, composite, or hybrid material, to achieve synergistic effects where the final material exhibits properties greater than the sum of its parts.

A significant area of development is in advanced liquid crystal displays (LCDs). The rigid core of the this compound structure is a common feature in LCMs, providing the necessary anisotropy for liquid crystalline behavior. usask.ca Future work will likely involve creating co-polymers or mixtures where these derivatives are combined with other monomers to create materials with superior optical and electrical properties. Furthermore, these molecules could be incorporated as ligands in transition metal complexes, potentially leading to new luminescent materials for bioimaging or photosensitizers for photodynamic therapy. acs.orgacs.org There is also potential for their use in creating molecularly imprinted polymers (MIPs), where the specific shape and functionality of the derivative can be used to create highly selective sensors. spbu.ru

Nanoscale Assembly and Supramolecular Chemistry of this compound Derivatives

The unique, rigid, and well-defined shape of this compound derivatives makes them excellent candidates for bottom-up fabrication of nanomaterials through self-assembly. Supramolecular chemistry principles can be applied to guide these molecules into forming highly ordered structures such as nanofibers, nanotubes, and nanocrystals. uni-bayreuth.de

By introducing functional groups capable of specific non-covalent interactions, such as hydrogen bonding or π-π stacking, researchers can control the aggregation and assembly of these molecules in solution or on surfaces. For example, derivatives functionalized with pyridine (B92270) or terpyridine units could self-assemble in the presence of metal ions to form metallo-supramolecular coordination polyelectrolytes, creating rigid-rod like nanostructures. weizmann.ac.il The investigation of these self-assembly processes, and the characterization of the resulting nanostructures, opens the door to applications in nanoelectronics, catalysis, and advanced filtration membranes. weizmann.ac.il

Interdisciplinary Research with Advanced Materials Science and Engineering

Realizing the full potential of this compound and its derivatives will necessitate a highly interdisciplinary research approach. Collaboration between organic chemists, polymer scientists, physicists, and materials engineers will be crucial.

This collaborative effort will span the entire lifecycle of material development:

Organic and Supramolecular Chemistry: Designing and executing the synthesis of novel functional derivatives and studying their self-assembly behaviors. weizmann.ac.ilethz.chrtu.lv

Materials Science: Characterizing the physical, thermal, and electronic properties of the new materials and integrating them into functional systems like polymers and composites. scholaris.ca

Advanced Spectroscopy and Microscopy: Elucidating the structure-property relationships at the molecular and nanoscale levels.

Computational Modeling: Predicting the properties of new derivatives and simulating their behavior in complex systems to guide experimental work.

This interdisciplinary synergy will accelerate the transition of these compounds from laboratory curiosities to components in next-generation technologies, including advanced displays, smart materials, and sophisticated sensor systems. scholaris.ca

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1,1'-Bicyclohexyl)-4-ylbenzene derivatives?

- Methodological Answer : Derivatives like 4-ethyl or 4-propyl-substituted bicyclohexylbenzenes are synthesized via palladium-catalyzed coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) using halogenated bicyclohexyl precursors and aryl boronic acids/alkynes. For example, ethynyl-substituted derivatives (e.g., CAS 143456-91-1) are prepared via alkyne insertion reactions under inert atmospheres . Purification typically involves column chromatography with silica gel and characterization via H/C NMR.

Q. How is the molecular conformation of bicyclohexyl compounds analyzed?

- Methodological Answer : The puckering of cyclohexyl rings is quantified using Cremer-Pople parameters, which define amplitude () and phase angles () to describe deviations from planarity. X-ray crystallography is critical for determining trans/trans or cis/trans stereochemistry, as seen in CAS 65355-35-3 derivatives . Computational tools like density functional theory (DFT) complement experimental data by modeling energy-minimized conformers.

Q. What spectroscopic and chromatographic methods are used for characterization?

- Methodological Answer :

- Mass Spectrometry (MS) : High-resolution MS (e.g., EPA/NIH databases) identifies molecular ions (e.g., [M+H] for CH derivatives) and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection resolves isomers, such as trans,trans vs. cis,trans configurations in substituted bicyclohexylbenzenes .

- NMR : H NMR distinguishes axial/equatorial proton environments in cyclohexyl rings, while C NMR confirms substituent positions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mesomorphic (liquid crystal) properties of bicyclohexylbenzene derivatives?

- Methodological Answer : Discrepancies in phase transition temperatures (e.g., nematic vs. smectic behavior) arise from substituent effects and purity. A systematic approach includes:

- Comparative Synthesis : Varying alkyl chain lengths (e.g., propyl vs. pentyl in CAS 118164-51-5) to assess phase stability .

- Differential Scanning Calorimetry (DSC) : Quantifying enthalpy changes during phase transitions.

- Polarized Optical Microscopy (POM) : Observing texture changes to confirm mesophase types .

Q. What computational strategies predict the mesomorphic and electronic properties of bicyclohexylbenzene derivatives?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulates temperature-dependent molecular packing and tilt angles in mesophases.

- DFT with Dispersion Corrections : Calculates dipole moments and polarizabilities to correlate with liquid crystal dielectric anisotropy .

- QSAR Models : Links substituent hydrophobicity (e.g., log values) to clearing points using datasets from analogs like CAS 122957-72-6 .

Q. How are stereoselective synthesis challenges addressed for trans,trans-configured bicyclohexylbenzenes?

- Methodological Answer :

- Chiral Catalysts : Asymmetric hydrogenation of cyclohexenyl intermediates using Rh(I) or Ir(I) catalysts ensures trans selectivity .

- X-ray Crystallography : Validates stereochemistry post-synthesis (e.g., CAS 65355-35-3 derivatives) .

- Kinetic Control : Low-temperature reactions minimize isomerization during coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products